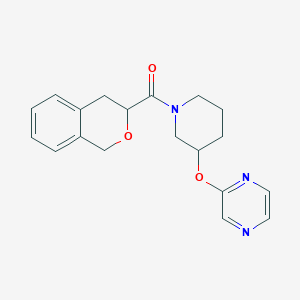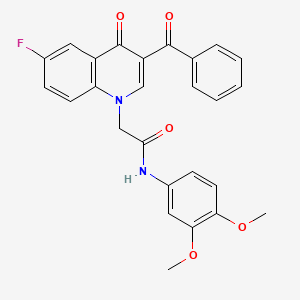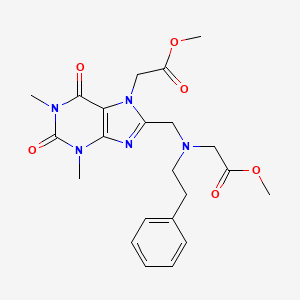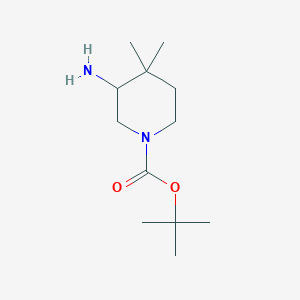
Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrazolines, which may share some structural features with the compound of interest, have shown promising antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Synthesis and Chemical Transformations
Research on the synthesis of chroman, isochroman, and pyran motifs through Pd(II)/bis-sulfoxide C–H activation and Lewis acid co-catalysis indicates the versatility of these structures in organic synthesis. This suggests that this compound could be a valuable intermediate for synthesizing complex molecules, potentially leading to new drug discoveries or materials (Ammann et al., 2014).
Potential Antitumor Agents
The structural framework of isochroman has been explored in the synthesis of compounds with antitumor activity. While not directly related to this compound, the presence of isochroman in a compound's structure has been associated with potential antitumor properties, indicating possible research applications in cancer therapy (Rostom et al., 2009).
Drug Design and Molecular Docking
Compounds with pyrazin and piperidin motifs have been investigated in drug design, particularly as antagonists for specific receptors. This research avenue may be relevant for this compound, suggesting its potential application in the development of new pharmacological agents (Swanson et al., 2009).
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(17-10-14-4-1-2-5-15(14)13-24-17)22-9-3-6-16(12-22)25-18-11-20-7-8-21-18/h1-2,4-5,7-8,11,16-17H,3,6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBISIRVJWRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2571629.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)

